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Compound of Interest

Diethyl 4-
Compound Name:
Methoxyphenylphosphonate

Cat. No.: B1349408

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
4-Methoxyphenylphosphonate, a compound of interest in various chemical and
pharmaceutical research fields. This document details its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics. The information is presented to
facilitate its identification, characterization, and application in research and development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, and
31p NMR spectroscopy for Diethyl 4-Methoxyphenylphosphonate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for Diethyl 4-Methoxyphenylphosphonate (400 MHz,
CDCls)
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

1.26 Triplet (t) 7.1 6H -CH2CHs
3.80 Singlet (s) - 3H -OCHs
3.95-4.14 Multiplet (m) - 4H -CH2CHs

) Ar-H (ortho to -
6.89 — 6.96 Multiplet (m) - 2H

OCHs)

_ Ar-H (ortho to -

7.66 —7.74 Multiplet (m) - 2H

PO)

Data sourced from a study published by the Royal Society of Chemistry.[1]

Table 2: 13C NMR Spectroscopic Data for Diethyl 4-Methoxyphenylphosphonate (101 MHz,

CDCls)
Chemical Shift (6) ppm Coupling Constant (J) Hz Assignment
16.34 d,J=65 -CH2CHs
55.36 -OCHs
61.82 d,J=54 -CH2CHs
113.95 d,J=16.0 Ar-C (ortho to -OCHs)
119.54 d,J=194.8 Ar-C (ipso to -P(0))
133.72 d, J=11.3 Ar-C (ortho to -P(0))
162.83 d,J=34 Ar-C (ipso to -OCHs)

Data sourced from a study published by the Royal Society of Chemistry.[1]

Table 3: 3P NMR Spectroscopic Data for Diethyl 4-Methoxyphenylphosphonate (162 MHz,

CDCls)
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Chemical Shift (6) ppm

19.6

Data sourced from a study published by the Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy Data

While a specific experimental IR spectrum for Diethyl 4-Methoxyphenylphosphonate was not
readily available in the searched literature, the expected characteristic absorption bands can be

predicted based on its functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands for Diethyl 4-Methoxyphenylphosphonate

Functional Group

Wavenumber (cm~?) Intensity . .

Vibration
~3050-3000 Medium Aromatic C-H Stretch

) Aliphatic C-H Stretch (-CHs, -

~2980-2850 Medium-Strong

CH2)
~1600, ~1500 Medium-Strong Aromatic C=C Bending

P=0 Stretch (Phosphoryl
~1250 Strong ( phory

group)
~1240 Strong Aryl-O-C Asymmetric Stretch
~1160-1020 Strong P-O-C Stretch
~1030 Strong Aryl-O-C Symmetric Stretch

Mass Spectrometry (MS) Data

Specific experimental mass spectrometry data for Diethyl 4-Methoxyphenylphosphonate is
not detailed in the available search results. However, the expected molecular ion peak and
potential fragmentation patterns can be inferred from its structure.

Table 5: Predicted Mass Spectrometry (MS) Data for Diethyl 4-Methoxyphenylphosphonate

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/product/b1349408?utm_src=pdf-body
https://www.benchchem.com/product/b1349408?utm_src=pdf-body
https://www.benchchem.com/product/b1349408?utm_src=pdf-body
https://www.benchchem.com/product/b1349408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz lon

244 [M]* (Molecular lon)

215 [M - C2Hs]*

186 [M - 2(C2Hs)]* or [M - C2HsO - C2Hs]*+
139 [CH30CsH4P(O)OH]*

108 [CH3OCeHa]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to

characterize Diethyl 4-Methoxyphenylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of Diethyl 4-Methoxyphenylphosphonate is
dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

Instrumentation: *H, 13C, and 3P NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

'H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately
16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically,
16 to 64 scans are collected for a good signal-to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A
spectral width of about 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time
of 1-2 seconds are typically used. Several thousand scans may be required to achieve an
adequate signal-to-noise ratio.

3P NMR Acquisition: Phosphorus-31 NMR spectra are acquired with proton decoupling. A
spectral width of around 100 ppm is common. The chemical shifts are referenced to an
external 85% HsPOa standard (& = 0 ppm).[2]
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Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample of Diethyl 4-
Methoxyphenylphosphonate is placed between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to form a thin film.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1. A
background spectrum of the clean salt plates is recorded first and automatically subtracted
from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Diethyl 4-Methoxyphenylphosphonate is prepared
in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El), is used.

Data Acquisition: For EI-MS, the sample is introduced into the ion source, where it is
bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample solution is
infused into the ion source, and a high voltage is applied to generate a fine spray of charged
droplets. The mass analyzer separates the resulting ions based on their mass-to-charge
(m/z) ratio. The detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and

structural elucidation of Diethyl 4-Methoxyphenylphosphonate.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Logical Path to Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 4-
Methoxyphenylphosphonate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1349408#spectroscopic-data-nmr-ir-ms-
of-diethyl-4-methoxyphenylphosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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